2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
Overview
Description
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to bind to the hinge region of atp binding site of egfr kinase , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds can inhibit egfr kinase , which plays a crucial role in cell proliferation and survival. Therefore, the inhibition of this kinase could lead to antiproliferative effects.
Result of Action
Similar compounds have shown potent antiproliferative results against certain cancer cell lines , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;;/h1-5,7H,6,8-12,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSKFIWSQVRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CCN)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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